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Compound of Interest

Compound Name: 3-Chloro-6-fluoroisoquinoline

Cat. No.: B1426719 Get Quote

An In-depth Technical Guide to 3-Chloro-6-fluoroisoquinoline: Molecular Structure,

Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Chloro-6-fluoroisoquinoline, a

halogenated heterocyclic compound of increasing interest to researchers, scientists, and drug

development professionals. This document details its molecular structure, physicochemical

properties, plausible synthetic routes with mechanistic insights, spectroscopic characterization,

and potential applications as a key intermediate in medicinal chemistry.

Molecular Identity and Physicochemical Profile
Molecular Formula and Structure
3-Chloro-6-fluoroisoquinoline is a disubstituted isoquinoline derivative. The isoquinoline core

is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. In this

specific molecule, a chlorine atom is substituted at the 3-position of the pyridine ring, and a

fluorine atom is at the 6-position of the benzene ring.

Molecular Formula: C₉H₅ClFN[1]

Standard Identifiers:

IUPAC Name: 3-chloro-6-fluoroisoquinoline

CAS Number: 1041423-28-2[2]
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PubChem CID: 57647077[1]

Molecular structure of 3-Chloro-6-fluoroisoquinoline.

Physicochemical Properties
The physicochemical properties of 3-Chloro-6-fluoroisoquinoline are crucial for designing

synthetic routes, purification strategies, and for understanding its behavior in biological

systems. While extensive experimental data is not widely published, a number of properties

can be predicted using computational models.

Property Value Source

Molecular Weight 181.59 g/mol PubChem[1]

Monoisotopic Mass 181.00946 Da PubChem[1]

XlogP (predicted) 3.2 PubChem[1]

Boiling Point (predicted) 295.6 ± 20.0 °C at 760 mmHg ECHEMI

Density (predicted) 1.366 ± 0.06 g/cm³ ECHEMI

Synthesis and Mechanistic Insights
A definitive, published synthesis for 3-Chloro-6-fluoroisoquinoline is not readily available in

peer-reviewed literature. However, a plausible and efficient synthetic route can be proposed

based on well-established transformations of related isoquinoline and quinoline systems. The

most probable pathway involves the chlorination of a 6-fluoro-3-hydroxyisoquinoline (also

known as 6-fluoroisoquinolin-3-ol) precursor.

Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:

Synthesis of 6-Fluoro-3-hydroxyisoquinoline: This intermediate can be prepared through

various methods, with one potential route being the cyclization of a suitably substituted β-

ketoester.
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Chlorination of 6-Fluoro-3-hydroxyisoquinoline: The hydroxyl group at the 3-position can be

converted to a chlorine atom using a strong chlorinating agent.

Step 1: Synthesis of Precursor

Step 2: Chlorination

Substituted β-ketoester

6-Fluoro-3-hydroxyisoquinoline

 Aryne Acyl-Alkylation/
Condensation [6]

3-Chloro-6-fluoroisoquinoline

 POCl₃, Heat [12, 17]

Click to download full resolution via product page

Proposed two-step synthesis of 3-Chloro-6-fluoroisoquinoline.

Mechanistic Considerations
Step 1: Synthesis of 6-Fluoro-3-hydroxyisoquinoline

A convenient method for the synthesis of 3-hydroxyisoquinolines involves a one-pot aryne acyl-

alkylation/condensation procedure starting from β-ketoesters[3]. This approach offers a direct

route to the core isoquinoline structure.

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the hydroxyl group of 6-fluoro-3-hydroxyisoquinoline to a chloro group is a

critical step. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this

type of transformation on heterocyclic systems like quinolines and isoquinolines[4][5][6]. The
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reaction proceeds through the formation of a phosphate ester intermediate, which is

subsequently displaced by a chloride ion. The reaction is typically performed at elevated

temperatures, often at the reflux temperature of POCl₃ or in a high-boiling solvent.

The mechanism involves two main stages:

Phosphorylation: The hydroxyl group of the isoquinoline attacks the phosphorus atom of

POCl₃, leading to the formation of a phosphorylated intermediate.

Nucleophilic Substitution: A chloride ion, generated in the reaction mixture, acts as a

nucleophile and displaces the phosphate group to yield the final 3-chloro-6-
fluoroisoquinoline.

Spectroscopic Characterization
While specific, experimentally-derived spectra for 3-Chloro-6-fluoroisoquinoline are not

widely published, predictions based on its structure and data from analogous compounds can

provide a reliable guide for its characterization.

Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation

pattern of a compound. For 3-Chloro-6-fluoroisoquinoline, the following adducts are

predicted in electrospray ionization (ESI) mass spectrometry:

Adduct Predicted m/z

[M+H]⁺ 182.01674

[M+Na]⁺ 203.99868

[M-H]⁻ 180.00218

(Data sourced from PubChem)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region,

typically between 7.0 and 9.5 ppm. The fluorine atom at the 6-position will likely cause splitting

of the signals for the adjacent protons on the benzene ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The

carbon attached to the chlorine atom (C-3) and the carbon attached to the fluorine atom (C-6)

are expected to show characteristic chemical shifts and coupling constants (for C-F coupling).

Note: As of the time of writing, specific, experimentally verified ¹H and ¹³C NMR data for 3-
Chloro-6-fluoroisoquinoline are not available in public databases. Researchers should

acquire and interpret their own spectral data for definitive structural confirmation.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Chloro-6-fluoroisoquinoline is expected to exhibit characteristic

absorption bands for the aromatic C-H stretching, C=C and C=N stretching vibrations within the

heterocyclic ring system, and the C-Cl and C-F stretching vibrations.

Functional Group Expected Absorption Range (cm⁻¹)

Aromatic C-H Stretch 3100 - 3000

C=C and C=N Stretch 1650 - 1450

C-F Stretch 1250 - 1000

C-Cl Stretch 850 - 550

Applications in Drug Discovery and Medicinal
Chemistry
Halogenated heterocyclic compounds are of significant interest in drug discovery due to the

ability of halogens to modulate the physicochemical and pharmacokinetic properties of

molecules. The isoquinoline scaffold itself is a "privileged structure" found in numerous

biologically active compounds.

While specific applications of 3-Chloro-6-fluoroisoquinoline are not extensively documented,

its structure suggests its utility as a versatile intermediate for the synthesis of more complex
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molecules with potential therapeutic applications. The chlorine atom at the 3-position can serve

as a handle for further functionalization through nucleophilic substitution reactions, allowing for

the introduction of various side chains to explore structure-activity relationships.

Patents in the field of drug discovery often describe the synthesis of complex molecules where

chloro- and fluoro-substituted quinoline or isoquinoline cores are key building blocks for

compounds targeting a range of diseases, including cancer and infectious diseases[7][8][9].

For instance, related structures have been incorporated into molecules designed as PRMT5

inhibitors[8].

Core Scaffold
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Workflow for the use of 3-Chloro-6-fluoroisoquinoline in drug discovery.

Safety and Handling
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Based on data for structurally similar compounds such as 3-chloroisoquinoline, 3-Chloro-6-
fluoroisoquinoline should be handled with care in a laboratory setting[10].

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, cause serious

eye irritation, and may cause respiratory irritation.

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective

equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the

supplier before handling this compound.

Detailed Experimental Protocols
The following are proposed experimental protocols based on established methodologies for

analogous compounds. These should be adapted and optimized by the researcher.

Protocol 1: Synthesis of 6-Fluoro-3-hydroxyisoquinoline
(Hypothetical)
This protocol is based on the general procedure for aryne acyl-alkylation/condensation[3].

To a solution of a suitable β-ketoester (1.0 eq) in an appropriate solvent (e.g., THF), add a

fluoride source (e.g., CsF, 2.0 eq) and a silyl aryl triflate precursor to the desired aryne.

Stir the reaction mixture at room temperature until the aryne formation and subsequent acyl-

alkylation are complete (monitor by TLC or LC-MS).

Add an ammonia source (e.g., aqueous ammonium hydroxide) to the reaction mixture.

Heat the reaction to drive the condensation and cyclization to form the 3-hydroxyisoquinoline

ring.

After completion, cool the reaction mixture, and perform an aqueous workup. Acidify the

aqueous layer to precipitate the product.

Collect the solid by filtration, wash with water, and dry to obtain the crude 6-fluoro-3-

hydroxyisoquinoline.
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Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-Chloro-6-fluoroisoquinoline
This protocol is based on general chlorination procedures for hydroxy-heterocycles[5][6].

In a round-bottom flask equipped with a reflux condenser and a drying tube, place 6-fluoro-3-

hydroxyisoquinoline (1.0 eq).

Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).

Heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours

(monitor by TLC or LC-MS until the starting material is consumed).

Cool the reaction mixture to room temperature.

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a

well-ventilated fume hood.

Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or

aqueous sodium hydroxide) until the pH is basic.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g.,

Na₂SO₄ or MgSO₄), and filter.

Remove the solvent under reduced pressure to obtain the crude 3-Chloro-6-
fluoroisoquinoline.

Purify the product by column chromatography on silica gel or by recrystallization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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